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Compound of Interest

Compound Name: CAY10563

Cat. No.: B1157212

Get Quote

Executive Summary & Compound Profile
CAY10563 is a member of the 1,3,2-oxathiazolylium-5-olate (OZO) class of mesoionic

heterocycles. Unlike conventional NO donors (e.g., Sodium Nitroprusside or SNAP) that

release NO spontaneously or via light/thiol activation, CAY10563 is a pH-controlled donor.

Its primary utility in drug development and physiological research lies in its acid-triggered

release mechanism. The compound remains relatively stable at physiological pH (7.4) but

undergoes rapid hydrolytic decomposition to release NO in acidic microenvironments (pH <

6.0).[1] This makes it a critical tool for simulating NO dynamics in ischemic tissue, tumor

microenvironments, and lysosomal compartments.

Chemical Identity[2][3]
Formal Name: 4-[4-(trifluoromethyl)phenyl]-1,3,2-oxathiazolylium-5-olate

CAS Number: 930064-69-4 (Generic OZO class reference) / Cayman Item No. 10010526

Molecular Mechanism: Acid-catalyzed ring opening.[1]
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Key Property: Electron-withdrawing trifluoromethyl (-CF3) group enhances NO release

kinetics compared to unsubstituted analogs.[1]

Mechanism of Action: The Acid-Triggered Pathway
The generation of Nitric Oxide from CAY10563 is not enzymatic; it is a chemical hydrolysis

governed by proton availability. This distinguishes it from metabolic prodrugs (like Nitroglycerin)

and makes it a self-validating system for pH-dependent studies.

The Hydrolytic Cascade
Protonation: In an acidic medium, the OZO ring is protonated.

Ring Cleavage: The heterocyclic ring becomes unstable and cleaves.

Radical Generation: The breakdown yields Nitric Oxide (NO) and a transient sulfur-centered

radical intermediate.[1]

Dual Pharmacology: While NO activates the soluble Guanylyl Cyclase (sGC) pathway, the

parent compound and its byproducts have been shown to inhibit Glutathione S-Transferase

(GST), specifically the GST-pi isoform. This releases JNK (c-Jun N-terminal kinase) from the

GST complex, triggering a secondary apoptotic signaling cascade.

Visualization of the Generation Pathway

CAY10563
(Stable at pH 7.4)

Protonated Intermediate
(Unstable Ring)

 Protonation (H+)

Acidic Microenvironment
(pH < 6.0)

Nitric Oxide (NO)
(Gasotransmitter) Rapid Hydrolysis

S-Centered Radical
(Byproduct)

 Decomposition

sGC Activation

GST Inhibition
(Secondary Effect)

 Modulates

Click to download full resolution via product page

Figure 1: The acid-catalyzed decomposition pathway of CAY10563 leading to NO generation

and secondary radical formation.
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To ensure data integrity (E-E-A-T), the following protocols utilize CAY10563 as a reference

standard for pH-dependent NO generation.

Preparation and Handling
Solubility: CAY10563 is sparingly soluble in aqueous buffers. Prepare a Stock Solution (50

mM) in anhydrous DMSO.

Stability: Store the solid at -20°C. The DMSO stock should be prepared fresh or aliquoted

and frozen (-80°C), protected from light and moisture.

Working Solution: Dilute the stock into the experimental buffer immediately prior to use.

Avoid pre-diluting in neutral buffers for long periods.

Protocol: Differential NO Release Assay
This protocol validates the pH-selectivity of the compound, ensuring that observed biological

effects are due to acid-triggered NO release.

Materials:

CAY10563 Stock (10 mM in DMSO).

Buffer A: PBS (pH 7.4).

Buffer B: Citrate-Phosphate Buffer (pH 5.0).

Detection Reagent: DAF-FM Diacetate (Fluorescent probe) or Griess Reagent.

Step-by-Step Workflow:
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Step Action Technical Rationale

1 Equilibration
Pre-warm Buffer A and Buffer

B to 37°C.

2 Probe Loading Add DAF-FM (5 µM) to buffers.

3 Induction
Add CAY10563 (Final conc:

10-100 µM) to both buffers.

4 Measurement

Monitor fluorescence (Ex/Em:

495/515 nm) every 1 min for

30 mins.

5 Validation

Expected Result: High

fluorescence slope in Buffer B

(pH 5.0); negligible slope in

Buffer A (pH 7.4).

Protocol: Cellular Ischemia Simulation
Objective: Use CAY10563 to mimic the NO burst associated with reperfusion injury or acidic

tumor cores.

Cell Culture: Seed endothelial cells (e.g., HUVEC) or tumor lines.

Acidification: Replace media with pH 6.5 Mes-buffered saline (mimicking mild tumor acidosis)

or maintain pH 7.4 (Control).

Treatment: Treat with CAY10563 (50 µM).

Readout: Measure cGMP accumulation (ELISA) or Phospho-VASP (Western Blot) to verify

downstream NO signaling.

Downstream Signaling Pathways
The NO generated by CAY10563 activates the canonical sGC-cGMP-PKG pathway. However,

the unique advantage of CAY10563 is its ability to selectively activate this pathway in acidic
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compartments, potentially bypassing systemic hypotension side effects common with non-

selective donors.

The "Dual-Hit" Signaling Map
CAY10563 is unique because it engages two distinct pathways:

NO-Dependent: Activation of Soluble Guanylyl Cyclase (sGC).

Scaffold-Dependent: Inhibition of GST-pi, leading to JNK activation.
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Figure 2: The dual signaling pathways activated by CAY10563: The canonical NO pathway and

the GST-mediated apoptotic pathway.

Comparative Analysis of NO Donors
To assist in experimental design, the table below contrasts CAY10563 with standard donors.

Compound
Release
Mechanism

Half-Life (pH 7.
[2]4)

Half-Life (pH 5.
[2]0)

Primary
Application

CAY10563
Acid-Catalyzed

Hydrolysis
Stable (>24h) ~1 min

Tumor acidosis,

Ischemia,

Lysosomes

SNAP
Light / Thiol-

dependent
Hours (Variable) Variable

General

signaling,

vasodilation

DEA NONOate
Spontaneous

Hydrolysis
2 min < 1 min

Rapid, bolus NO

delivery

Sodium

Nitroprusside
Reduction / Light Stable (Dark) Stable

Hypertension

(Clinical), Toxic

byproducts (CN-)

Technical Insight: The electron-withdrawing trifluoromethyl group on CAY10563 makes it a

more rapid NO releaser upon acidification compared to the methoxy-substituted analog

(CAY10564), which releases NO more slowly.

References
Primary source for chemical structure, solubility, and basic stability d

Uehara, T., et al. (2007). "4-Aryl-1,3,2-oxathiazolylium-5-olates as pH-Controlled NO-Donors:

The Next Generation of S-Nitrosothiols." Journal of the American Chemical Society, 129(17),

5336-5337. Retrieved from [Link]

Seminal paper describing the synthesis, pH-dependent mechanism, and kinetics of the
OZO class.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1157212/docs?utm_src=pdf-body#targeted-nitric-oxide-generation-the-cay10563-technical-guide
https://www.benchchem.com/product/b1157212/docs?utm_src=pdf-body#targeted-nitric-oxide-generation-the-cay10563-technical-guide
https://www.biomarker.hu/sites/default/files/2024-01/800054.pdf
https://www.biomarker.hu/sites/default/files/2024-01/800054.pdf
https://www.benchchem.com/product/b1157212/docs?utm_src=pdf-body#targeted-nitric-oxide-generation-the-cay10563-technical-guide
https://pubs.acs.org/doi/10.1021/ja0691451
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1157212?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Miyake, Y., et al. (2007). "4-Aryl-1,3,2-oxathiazolylium-5-olate: a novel GST inhibitor to
release JNK and activate c-Jun for cancer therapy." Cancer Chemotherapy and
Pharmacology. Establishes the dual-mechanism (GST inhibition) and anticancer properties.

Eilertsen, M., et al. (2018).[3] "New 4-aryl-1,3,2-oxathiazolylium-5-olates: Chemical synthesis

and photochemical stability of a novel series of S-nitrosothiols." Bioorganic & Medicinal

Chemistry Letters. Retrieved from [Link]

Provides comparative stability data and synthesis routes for OZO deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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